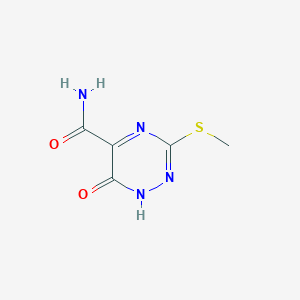

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide

Description

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a triazine derivative characterized by a hydroxyl (-OH) group at position 6, a methylthio (-SCH₃) group at position 3, and a carboxamide (-CONH₂) substituent at position 3.

Properties

IUPAC Name |

3-methylsulfanyl-6-oxo-1H-1,2,4-triazine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c1-12-5-7-2(3(6)10)4(11)8-9-5/h1H3,(H2,6,10)(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVNEHIILRGEOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=O)C(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96259-33-5 | |

| Record name | 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-mercapto-1,2,4-triazine with methyl iodide to introduce the methylthio group, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 6-oxo-3-(methylthio)-1,2,4-triazine-5-carboxamide.

Reduction: Formation of 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-amine.

Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent in clinical settings .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide has been identified as a competitive inhibitor of certain enzymes involved in metabolic pathways. This characteristic is particularly relevant in the design of drugs targeting metabolic disorders or conditions characterized by dysregulated enzyme activity .

Herbicide Development

The compound's structural properties allow it to act as a herbicide. Experimental trials have shown that it effectively inhibits the growth of several weed species without adversely affecting crop yield. Its mechanism of action involves interference with photosynthesis and other vital plant processes .

Fungicidal Properties

In addition to herbicidal activity, this triazine derivative exhibits fungicidal effects against various phytopathogenic fungi. Field trials have confirmed its effectiveness in controlling diseases such as powdery mildew and rusts in crops, indicating its potential as a sustainable agricultural solution .

Case Studies

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and carboxamide groups are crucial for its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide with three related triazine and heterocyclic derivatives, focusing on substituent effects, molecular properties, and functional applications.

Ethyl 5-Amino-3-(methylthio)-1,2,4-triazine-6-carboxylate

- Structure: Features an ethyl ester (-COOEt) at position 6 and an amino (-NH₂) group at position 5 .

- Molecular Formula : C₇H₁₀N₄O₂S vs. C₅H₆N₄O₂S (hypothetical for the target compound).

- Key Differences: The ethyl ester group enhances lipophilicity compared to the hydroxyl-carboxamide combination in the target compound. The amino group at position 5 may increase nucleophilicity, whereas the carboxamide group in the target compound could improve hydrogen-bonding interactions.

- Implications : The ester group in this analog may favor membrane permeability in drug design, while the hydroxyl-carboxamide motif in the target compound might enhance solubility in aqueous environments.

1,2,4-Triazole-3-thione Derivatives (e.g., Compounds 7–9 from )

- Structure : Replace the triazine core with a triazole ring, retaining thione (-C=S) and aryl sulfonyl groups .

- Functional Comparison :

- Antioxidant Activity : Triazole-3-thiones (e.g., compounds 7–9) exhibit moderate antioxidant activity (IC₅₀ ~ 20–50 μM via DPPH assay), whereas hydrazinecarbothioamides (precursors to triazoles) show superior activity (IC₅₀ < 10 μM) .

- Structural Advantage : The triazine core in the target compound may offer greater stability under oxidative conditions compared to triazole derivatives.

5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium Iodide

- Structure : A triazolium salt with phenyl groups at positions 1 and 4 and a methylthio group at position 3 .

- Applications: Catalysis: Used as a soluble, stable catalyst in organic synthesis (e.g., coupling reactions) due to its ionic nature and electron-deficient triazolium core . Pharmaceutical Potential: Unlike the target compound, this triazolium derivative is explored for drug delivery enhancement, leveraging its solubility in organic solvents.

Tabulated Comparison of Key Properties

*Hypothetical values based on structural analogy.

Research Findings and Implications

- Antioxidant Potential: While the target compound lacks direct activity data, its structural resemblance to hydrazinecarbothioamides and triazole-3-thiones suggests possible antioxidant utility. Further studies could explore its radical-scavenging capacity relative to these analogs .

- Synthetic Versatility : The methylthio group in the target compound may facilitate S-alkylation reactions, similar to strategies used in synthesizing triazole-3-thione derivatives .

Biological Activity

6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the triazine family, characterized by a heterocyclic aromatic ring structure that enhances its biological properties. The presence of the hydroxyl group and methylthio substituent contributes to its reactivity and interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of D-amino acid oxidase (DAAO). In a series of synthesized derivatives, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives showed potent inhibitory activity against DAAO with IC50 values in the low nanomolar range. This suggests that modifications to the triazine core can yield compounds with enhanced enzyme inhibition capabilities .

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has also been noted. In vitro studies indicated that certain derivatives exhibited significant suppression of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. These findings suggest that 6-hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide may possess similar anti-inflammatory properties .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific substituents on the triazine ring can significantly influence biological activity. For instance:

- Hydroxyl groups enhance solubility and interaction with target enzymes.

- Methylthio groups may increase lipophilicity, improving membrane permeability and bioavailability.

Table 1 summarizes key findings from SAR studies:

| Compound Variant | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide | DAAO | 0.012 | High selectivity and potency |

| Derivative A | COX-2 | 0.04 | Comparable to celecoxib |

| Derivative B | COX-1 | 0.08 | Less potent than COX-2 |

Case Studies

Several case studies have explored the biological effects of triazine derivatives:

- DAAO Inhibition : A study demonstrated that co-administration of D-serine with selected triazine derivatives increased plasma levels of D-serine in mice, suggesting a potential therapeutic application in conditions like schizophrenia where D-serine levels are critical .

- Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema showed that certain triazine derivatives significantly reduced inflammation comparable to indomethacin .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide?

- Answer: Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. A factorial design can systematically vary parameters (e.g., reaction temperature, solvent polarity, and catalyst concentration) to identify optimal conditions. For example, a 2³ factorial design allows simultaneous testing of three variables at two levels, reducing the number of experiments while preserving data robustness. Post-synthesis, response surface methodology (RSM) can refine yield predictions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding at the hydroxy and methylthio groups.

- X-ray crystallography for absolute stereochemical confirmation (if crystalline).

- High-resolution mass spectrometry (HRMS) to validate molecular formula and purity.

Comparative analysis with structurally analogous triazines (e.g., ethyl 3-(4-methylphenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate) can highlight electronic effects of substituents .

Q. How can researchers assess the biological activity of this compound in vitro?

- Answer: Begin with target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using dose-response curves (IC₅₀ determination). Pair this with molecular docking simulations to predict binding affinities to active sites (e.g., ATP-binding pockets). For antimicrobial studies, follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains. Always include positive controls (e.g., known inhibitors) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How should contradictory data on bioactivity across studies be resolved?

- Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigate this by:

- Replicating studies under standardized protocols (e.g., fixed pH, temperature).

- Purifying intermediates (e.g., via HPLC) to eliminate byproducts.

- Meta-analysis of existing data to identify trends (e.g., correlation between lipophilicity and cytotoxicity). Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Q. What computational methods can predict the reactivity of 6-Hydroxy-3-(methylthio)-1,2,4-triazine-5-carboxamide in novel reactions?

- Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. Tools like ICReDD’s reaction path search integrate these calculations with experimental data to predict feasible reactions (e.g., nucleophilic substitution at the methylthio group). Machine learning models trained on PubChem data can also forecast regioselectivity in triazine derivatives .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

- Answer: Apply structure-property relationship (SPR) studies :

- Introduce polar groups (e.g., carboxylates) at non-critical positions.

- Use Hansen solubility parameters to screen co-solvents.

- Test derivatives in parallel via combinatorial chemistry (e.g., Ugi reactions) and evaluate logP values experimentally (shake-flask method). Retain the hydroxy and carboxamide moieties, as they are critical for hydrogen-bond interactions .

Methodological Notes

- Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., from Polish Journal of Chemical Technology) rather than supplier data.

- Advanced validation : Use hyphenated techniques (LC-MS/MS) for impurity profiling in bioactivity studies.

- Ethical reporting : Disclose all experimental parameters (e.g., batch-to-batch variability) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.